6-Iodopyridin-2-amine hydrochloride is a chemical compound with significant relevance in organic synthesis and medicinal chemistry. It is characterized by the presence of an iodine atom at the 6-position of the pyridine ring and an amine group at the 2-position, which contributes to its unique reactivity and potential applications.
Source: This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, where it is available for purchase under its IUPAC name, 6-iodopyridin-2-amine hydrochloride, and is identified by the CAS number 2731006-87-2 .
Classification: 6-Iodopyridin-2-amine hydrochloride belongs to the class of heterocyclic compounds, specifically pyridines, which are aromatic compounds containing nitrogen in the ring structure. It is classified as both a halogenated amine and a substituted pyridine.
The synthesis of 6-iodopyridin-2-amine hydrochloride typically involves iodination of pyridin-2-amine. One common method is direct iodination using iodine along with an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. This reaction is generally conducted in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the 6-position .
The molecular formula for 6-iodopyridin-2-amine hydrochloride is CHClIN, with a molecular weight of approximately 256.47 g/mol. The structure features:
Property | Value |
---|---|
Molecular Formula | CHClIN |
Molecular Weight | 256.47 g/mol |
IUPAC Name | 6-iodopyridin-2-amine; hydrochloride |
InChI | InChI=1S/C5H5IN2.ClH/c6-4-2-1-3-5(7)8-4;/h1-3H,(H2,7,8);1H |
InChI Key | KHJLSRJJUCMCJV-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=NC(=C1)I)N.Cl |
6-Iodopyridin-2-amine hydrochloride can participate in various chemical reactions:
The ability of iodine to participate in metal-catalyzed cross-coupling reactions enhances its utility in synthetic organic chemistry .
The mechanism of action for 6-iodopyridin-2-amine hydrochloride primarily involves its reactivity due to the functional groups present:
The applications of 6-iodopyridin-2-amine hydrochloride are diverse:
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1